molecular formula C18H21F2N5O2S B4370581 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370581
M. Wt: 409.5 g/mol
InChI Key: DACPZIGIFUUAET-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a variety of functional groups, including difluoromethyl, pyrazolyl, mercapto, and methoxypropyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method is particularly useful for introducing difluoromethyl groups into various heterocyclic scaffolds, which are core moieties of many biologically active compounds.

Industrial Production Methods

Industrial production methods for this compound may involve the use of environmentally friendly routes to minimize the ecological impact. For example, a green route developed at Solvay laboratories for similar compounds displays significantly lower environmental impact . This approach emphasizes the use of cost-competitive and sustainable methods for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential biological activities are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s difluoromethyl group is often used to enhance the metabolic stability and bioavailability of pharmaceutical agents. This makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of agrochemicals, such as fungicides and herbicides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Trifluoromethyl derivatives: Compounds with a trifluoromethyl group instead of a difluoromethyl group.

    Pyrazolyl derivatives: Compounds with different substituents on the pyrazole ring.

    Pyrimidinone derivatives: Compounds with variations in the pyrimidinone ring structure.

Uniqueness

The uniqueness of 5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(difluoromethyl)-7-(1-ethyl-3-methylpyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O2S/c1-4-24-9-12(10(2)23-24)13-8-11(15(19)20)14-16(21-13)25(6-5-7-27-3)18(28)22-17(14)26/h8-9,15H,4-7H2,1-3H3,(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACPZIGIFUUAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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